molecular formula C21H32ClNO3 B14776357 21-Amino-17-hydroxyprogesteronehydrochloride

21-Amino-17-hydroxyprogesteronehydrochloride

Cat. No.: B14776357
M. Wt: 381.9 g/mol
InChI Key: VVHIFFRVNVWIOK-UCQWQHPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-amino-17-hydroxyprogesterone hydrochloride typically involves the modification of progesteroneThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these modifications .

Industrial Production Methods

Industrial production of 21-amino-17-hydroxyprogesterone hydrochloride involves large-scale chemical synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and analysis . The process ensures high purity and yield of the compound, making it suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

21-amino-17-hydroxyprogesterone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

21-amino-17-hydroxyprogesterone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 21-amino-17-hydroxyprogesterone hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to progesterone receptors, influencing the expression of genes involved in various biological processes. This interaction can modulate hormone levels, affect cellular signaling pathways, and regulate physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-amino-17-hydroxyprogesterone hydrochloride is unique due to its specific modifications at the 21st and 17th positions, which confer distinct biological activities. These modifications make it a valuable tool for studying the effects of steroid hormones and developing new therapeutic agents .

Properties

Molecular Formula

C21H32ClNO3

Molecular Weight

381.9 g/mol

IUPAC Name

(10R,13S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C21H31NO3.ClH/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22;/h11,15-17,25H,3-10,12,22H2,1-2H3;1H/t15?,16?,17?,19-,20-,21-;/m0./s1

InChI Key

VVHIFFRVNVWIOK-UCQWQHPBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CN)O)C.Cl

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CN)O)C.Cl

Origin of Product

United States

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